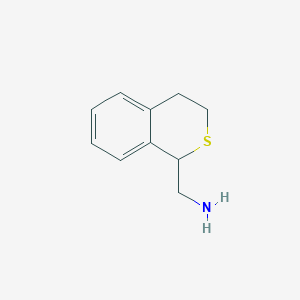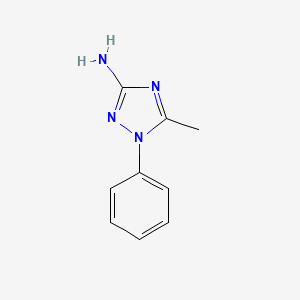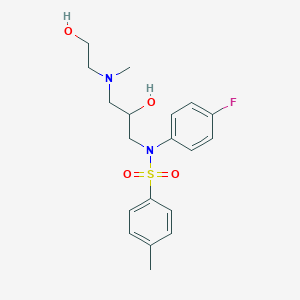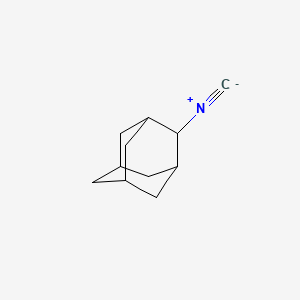
2-Adamantyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantyl isocyanide is an isocyanide derivative . The isocyanide functionality exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Molecular Structure Analysis
Isocyanides exhibit unique C-centered lone pair and * π orbitals . They are isolobal to carbon monoxide and therefore there is a rich metalorganic chemistry .Chemical Reactions Analysis
Isocyanides act as versatile nucleophiles in SN2 reactions with alkyl halides . This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis .Physical and Chemical Properties Analysis
Isocyanides have reaction plasticity yet conserved reactivities . They can function as integral members of large multimolecular assemblies, or just contribute a few atoms .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-Adamantyl isocyanide has been used in the synthesis of stable dialkylsilaketenimines, demonstrating unique bonding characteristics influenced by substituents on silicon and nitrogen atoms. This synthesis highlights the compound's versatility in forming structurally distinct molecules (Abe, Iwamoto, Kabuto, & Kira, 2006).
Chemical Reactions and Interactions
- It plays a role in the formation of η2-iminoketenyl complexes in reactions with metallapentalyne, where its steric effects are crucial for the stability of these complexes (Luo, Long, Zhang, Yang, Hua, Liu, Lin, & Xia, 2017).
- In the catalytic hydrosilylation of alkenes, this compound forms part of an optimal catalyst system, showcasing its role in enhancing selectivity and efficiency in such reactions (Sunada, Noda, Soejima, Tsutsumi, & Nagashima, 2015).
Complex Formation and Characterization
- Its involvement in the preparation of rhodium pentamethylcyclopentadienyl isocyanide complexes illustrates its utility in complex metal-organic syntheses and the exploration of their properties (Jones, Duttweiler, & Feher, 1990).
- The compound's reaction with high-valent cobalt carbene leads to the formation of ketenimine, providing insights into reaction mechanisms and potential applications in catalysis (Grass, Dewey, Lord, & Groysman, 2019).
Innovative Synthesis Methods
- This compound has been utilized in new one-step synthesis methods for isonitriles, demonstrating its role in developing more efficient and cleaner synthetic pathways (Bardsley, Hagigeorgiou, Lengyel, & Cesare, 2013).
Catalytic Applications
- Its use in catalytic alkene hydrosilylation with hydrosiloxanes reveals its potential in industrial applications, particularly in the field of organometallic catalysis (Sanagawa & Nagashima, 2018).
Potential in Drug Design
- While not directly involving this compound, research on adamantyl-based compounds in drug design highlights the broader context in which similar compounds are being explored for pharmaceutical applications (Liu, Obando, Liao, Lifa, & Codd, 2011).
Mécanisme D'action
Safety and Hazards
2-Adamantyl isocyanide is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
The future directions for 2-Adamantyl isocyanide research could involve exploring its unusual reactivity in organic chemistry . The novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis . This reaction greatly expands chemical diversity, nearly doubling the classical amid coupling’s chemical space .
Propriétés
IUPAC Name |
2-isocyanoadamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBCXOTKYKEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
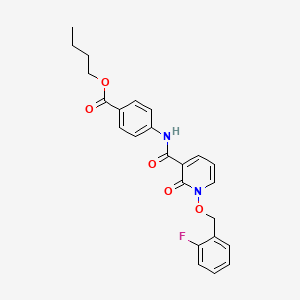

![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

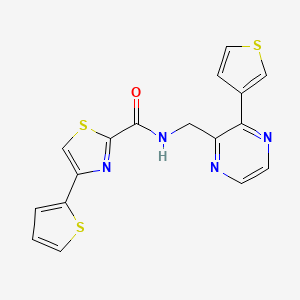
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)

![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)
